Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate

Description

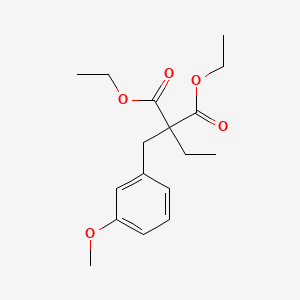

Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom

Properties

Molecular Formula |

C17H24O5 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

diethyl 2-ethyl-2-[(3-methoxyphenyl)methyl]propanedioate |

InChI |

InChI=1S/C17H24O5/c1-5-17(15(18)21-6-2,16(19)22-7-3)12-13-9-8-10-14(11-13)20-4/h8-11H,5-7,12H2,1-4H3 |

InChI Key |

VKXDLZINOYQAKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)OC)(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates an enolate ion, which then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-methoxybenzyl bromide, to form the desired product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides in the presence of a strong base such as sodium ethoxide

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated malonates.

Scientific Research Applications

Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-2-(3-methoxybenzyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed during deprotonation can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property is particularly useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Diethyl malonate: A simpler malonic ester used in similar synthetic applications.

Dimethyl malonate: Another malonic ester with slightly different reactivity due to the presence of methyl groups instead of ethyl groups.

Diethyl 2-(3,4-dimethoxybenzyl)malonate: A structurally similar compound with additional methoxy groups on the benzyl ring.

Uniqueness: Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is unique due to the presence of the 3-methoxybenzyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in the synthesis of molecules that require this specific structural motif .

Biological Activity

Diethyl 2-ethyl-2-(3-methoxybenzyl)malonate is an organic compound with potential biological activities that have drawn interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a malonate derivative, featuring two ethyl ester groups attached to a malonic acid backbone with a 3-methoxybenzyl substituent. The presence of the methoxy group enhances the compound's electron-donating properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic addition reactions. The benzylidene moiety can react with various nucleophiles, while the ester groups are involved in transesterification and hydrolysis reactions. This reactivity is critical for its potential applications in synthesizing bioactive compounds.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Potential inhibition of microbial growth | |

| Anticancer | Preliminary indications of activity | |

| Enzyme Inhibition | Possible inhibition in metabolic pathways |

Case Studies

- Antimicrobial Study : A study investigating the antimicrobial efficacy of malonate derivatives found that certain structural features enhance activity against specific bacterial strains. While direct studies on this compound are scarce, related compounds demonstrated significant inhibition rates against Gram-positive bacteria.

- Anticancer Research : Another investigation into the anticancer properties of malonate esters revealed that modifications at the aromatic position could lead to enhanced cytotoxicity against cancer cell lines. This suggests a pathway for future research into this compound's potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.